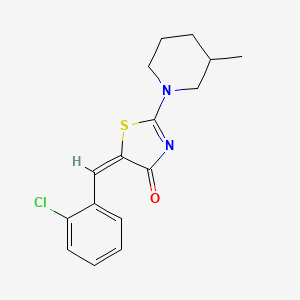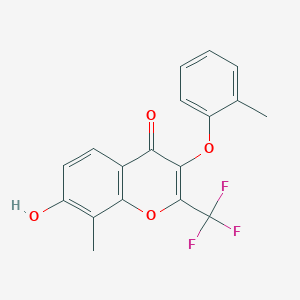![molecular formula C15H11BrClN3O5 B5909951 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BCN-NONOate" and is a nitric oxide donor molecule that can be used to study the effects of nitric oxide on various biological systems.
作用机制
BCN-NONOate releases nitric oxide in a controlled manner, which allows researchers to study the effects of nitric oxide on various biological systems. Nitric oxide is a potent vasodilator that can increase blood flow to tissues and organs. It also plays a critical role in neurotransmission and immune response. By releasing nitric oxide in a controlled manner, BCN-NONOate can be used to study the effects of nitric oxide on these processes and to identify potential therapeutic targets for various diseases.
Biochemical and Physiological Effects:
BCN-NONOate has been shown to have a variety of biochemical and physiological effects. It can increase blood flow to tissues and organs, which can be beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmission, which can be beneficial in the treatment of neurological disorders. Additionally, it can modulate immune response, which can be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using BCN-NONOate in lab experiments is that it allows researchers to study the effects of nitric oxide in a controlled manner. This can be beneficial in identifying potential therapeutic targets for various diseases. However, there are also limitations to using BCN-NONOate in lab experiments. One limitation is that it can be difficult to control the release of nitric oxide from BCN-NONOate, which can lead to variability in experimental results. Additionally, the effects of BCN-NONOate may be dependent on the specific biological system being studied, which can make it difficult to generalize results across different systems.
未来方向
There are many potential future directions for research on BCN-NONOate. One area of research could be to identify the specific biological systems that are most responsive to BCN-NONOate. This could help to identify potential therapeutic targets for various diseases. Additionally, future research could focus on developing new methods for controlling the release of nitric oxide from BCN-NONOate, which could improve the consistency and reproducibility of experimental results. Finally, future research could focus on developing new nitric oxide donor molecules that have improved properties compared to BCN-NONOate, such as increased stability or more precise control over the release of nitric oxide.
合成方法
The synthesis of BCN-NONOate involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chlorophenyl acetate. This intermediate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a base to form BCN-NONOate. The synthesis of BCN-NONOate is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
BCN-NONOate has been used extensively in scientific research to study the effects of nitric oxide on various biological systems. Nitric oxide is an important signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. BCN-NONOate can be used to study the effects of nitric oxide on these processes and to identify potential therapeutic targets for various diseases.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O5/c16-10-4-5-13(12(17)7-10)24-8-14(21)25-19-15(18)9-2-1-3-11(6-9)20(22)23/h1-7H,8H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJFUWJTNTWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)

![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)
![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)